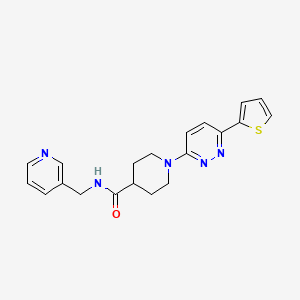

N-(pyridin-3-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

CAS No.: 1030099-02-5

Cat. No.: VC4162679

Molecular Formula: C20H21N5OS

Molecular Weight: 379.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1030099-02-5 |

|---|---|

| Molecular Formula | C20H21N5OS |

| Molecular Weight | 379.48 |

| IUPAC Name | N-(pyridin-3-ylmethyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C20H21N5OS/c26-20(22-14-15-3-1-9-21-13-15)16-7-10-25(11-8-16)19-6-5-17(23-24-19)18-4-2-12-27-18/h1-6,9,12-13,16H,7-8,10-11,14H2,(H,22,26) |

| Standard InChI Key | BAMZIRLUSUMTRP-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=CS4 |

Introduction

2. Synthesis Pathways

Although specific synthesis pathways for this compound are not explicitly detailed in the provided sources, general methods for assembling such structures involve:

-

Formation of the Pyridazinyl Core:

-

Thiophene Substitution:

-

Attachment of Piperidine and Carboxamide Groups:

-

Final Assembly:

-

The pyridin-3-ylmethyl group is generally added via alkylation or condensation reactions.

-

3. Potential Applications

This compound's structure suggests potential applications in several areas:

Pharmacological Activity

-

Pyridazine Derivatives: Known for their roles as kinase inhibitors, anti-inflammatory agents, and antitumor compounds .

-

Thiophene Moiety: Frequently found in antimicrobial and anticancer agents due to its electron-rich aromatic nature .

-

Piperidine Framework: Commonly associated with neuroactive drugs and enzyme inhibitors .

Drug Discovery

The combination of these functional groups makes this compound a promising candidate for:

-

Targeting protein-ligand interactions.

-

Modulating receptor activity (e.g., G-protein coupled receptors).

-

Serving as a scaffold for further optimization in medicinal chemistry.

4. Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques should be employed:

5. Challenges and Future Directions

Challenges

-

Synthesis of such multi-functionalized compounds can involve multiple reaction steps with moderate yields.

-

Stability issues may arise due to the presence of reactive groups like thiophene.

Future Directions

-

Optimization of synthetic routes to improve yield and scalability.

-

Exploration of biological activity through in vitro and in vivo studies.

-

Modification of substituents to enhance solubility, bioavailability, or target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume